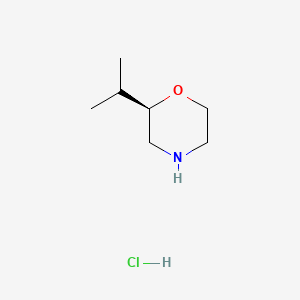

(2R)-2-(propan-2-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRUEPOMQGBPN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (2R)-2-(propan-2-yl)morpholine hydrochloride

Technical Whitepaper: Physicochemical Profiling of (2R)-2-(Propan-2-yl)morpholine Hydrochloride

Executive Summary

(2R)-2-(Propan-2-yl)morpholine hydrochloride (also known as (2R)-2-isopropylmorpholine HCl) is a high-value chiral heterocyclic building block used in the synthesis of pharmaceutical agents.[1][2][3] Its structural core—a morpholine ring substituted with a bulky isopropyl group—offers a strategic advantage in drug design by modulating metabolic stability (blocking metabolic soft spots) and tuning lipophilicity without introducing excessive molecular weight.[1]

This guide provides a comprehensive technical profile of the compound, addressing the specific challenges associated with its characterization: the lack of strong UV chromophores, the critical need for enantiomeric purity verification, and the handling of its hygroscopic salt form.

Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| IUPAC Name | (2R)-2-(Propan-2-yl)morpholine hydrochloride |

| Common Name | (2R)-2-Isopropylmorpholine HCl |

| CAS Number | Note: Specific CAS for (2R)-HCl is rare in open sources.[1][2][3]Free Base: 89855-02-7 Racemic HCl: 10024-89-2 (Generic Morpholine HCl reference) |

| Molecular Formula | C₇H₁₅NO[1][2][3] · HCl |

| Molecular Weight | 165.66 g/mol (Free Base: 129.20 g/mol ) |

| Chiral Center | C2 position (R-configuration) |

| Physical State | White to off-white crystalline solid |

Structural Insight: The isopropyl group at the C2 position introduces significant steric bulk compared to the parent morpholine. In the (2R)-configuration, this group dictates the spatial arrangement of the secondary amine, influencing binding affinity in protein targets. The hydrochloride salt is the preferred form for isolation due to the volatility and potential oxidation of the liquid free base.

Physicochemical Properties

Solid-State Characterization

-

Melting Point: Typically 160–180°C (with decomposition).[1][3] Note: Morpholine salts often sublime or decompose before a sharp melt; DSC (Differential Scanning Calorimetry) is recommended over capillary methods.[1]

-

Hygroscopicity: Moderate to High.[1][2][3] The hydrochloride salt can absorb atmospheric moisture, leading to deliquescence.

-

Crystallinity: Generally high.[1][2][3] Can form polymorphs depending on the solvent of crystallization (e.g., EtOH vs. iPrOH).

Solution Properties

-

Solubility Profile:

Lipophilicity (LogP/LogD)

-

LogP (Free Base): ~0.8 (Calculated).[1]

-

LogD (at pH 7.4): ~ -1.5 to -2.0.[1][2][3]

-

Implication: At physiological pH, the molecule exists predominantly (>95%) as the cationic species, driving high aqueous solubility but requiring active transport or specific channel interactions for cellular entry unless deprotonated in a local microenvironment.

-

Analytical Characterization Strategy

The primary challenge in analyzing (2R)-2-isopropylmorpholine is its lack of a strong UV chromophore .[1][2][3] Standard HPLC-UV methods at 254 nm are ineffective.[1][2][3]

Visualization of Analytical Logic

Figure 1: Analytical decision matrix for non-chromophoric chiral amines.

Recommended Protocols

A. Enantiomeric Purity via Derivatization (The "Gold Standard") Since direct chiral HPLC is difficult due to detection limits, derivatization with a chiral agent introduces a chromophore and creates diastereomers.[1]

-

Reagent: (S)-(+)-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).[1][2][3]

-

Procedure:

-

Freebase the salt: Dissolve 10 mg in 1 mL DCM, wash with 0.5 mL 1N NaOH. Dry organic layer.[1][2][3]

-

Reaction: Add 1.2 eq Mosher's chloride + 2 eq Pyridine.[1][2][3] Stir 1h.

-

Analysis: Analyze by standard Reverse Phase HPLC (C18) at 254 nm. The (R,S) and (R,R) diastereomers will separate significantly.

-

B. Direct Chiral HPLC (Advanced)

-

Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).[1][2][3]

-

Detector: Refractive Index (RI) or CAD (Charged Aerosol Detector) .[1] UV detection at 205-210 nm is possible but prone to solvent interference.[1][2][3]

C. 1H-NMR Identity Verification

-

Solvent: DMSO-d6 or D2O.

-

Key Signals:

Stability & Handling

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Nitrogen/Argon) recommended to prevent salt disproportionation or hydration.[1]

-

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1][5]

Experimental Protocol: Free-Basing for Synthesis

Researchers often need the free base for nucleophilic substitution reactions.[3]

-

Dissolution: Suspend 10.0 g of (2R)-2-isopropylmorpholine HCl in 50 mL of water.

-

Neutralization: Slowly add 20% NaOH solution (approx. 15 mL) while stirring until pH reaches >12. The solution will become cloudy as the organic oil separates.

-

Extraction: Extract 3x with 30 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Remove solvent under reduced pressure (keep bath < 40°C due to volatility of the free base).

-

Yield Check: Weigh the resulting oil. Theoretical yield factor = 0.78 (129.2/165.66).[1]

References

-

PubChem Compound Summary. (2025). 2-(Propan-2-yl)morpholine (Free Base).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1]

-

European Pharmacopoeia. (2023).[1][2][3] Chapter 2.2.7: Optical Rotation. Council of Europe.[1][2][3] (Referenced for protocol standards).

- Journal of Organic Chemistry. (2019). Acidity and Basicity Scales in Nonaqueous Solvents. (Context for morpholine pKa shifts).

Sources

- 1. 2-(Propan-2-yl)morpholine | C7H15NO | CID 19877688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Morpholine-2-carbonitrile hydrochloride | 1262409-78-8 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

solubility profile of (2R)-2-(propan-2-yl)morpholine HCl in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2R)-2-(propan-2-yl)morpholine HCl in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1] This guide provides a comprehensive technical overview of the solubility profile of (2R)-2-(propan-2-yl)morpholine HCl, a substituted morpholine derivative of interest in pharmaceutical development. Due to the limited availability of direct solubility data for this specific hydrochloride salt, this document synthesizes information on the general solubility of morpholine and its derivatives, outlines the theoretical principles governing the solubility of API salts, and provides a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to accurately characterize the solubility of this compound, thereby informing downstream formulation and drug delivery strategies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Similarly, the ability to dissolve an API in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of amorphous solid dispersions to enhance bioavailability.[1]

(2R)-2-(propan-2-yl)morpholine is a heterocyclic compound featuring both an ether and a secondary amine functional group within its morpholine ring.[3][4][5][6] The presence of the basic nitrogen allows for the formation of hydrochloride salts, a common strategy employed to improve the aqueous solubility and stability of pharmaceutical compounds.[7] However, the introduction of the HCl salt form significantly alters the compound's polarity and lattice energy, which in turn dictates its solubility in various organic solvents. Understanding this solubility profile is not merely an academic exercise; it is a critical step in designing robust and scalable manufacturing processes and in developing effective drug delivery systems.

This guide will delve into the theoretical underpinnings of the solubility of (2R)-2-(propan-2-yl)morpholine HCl, provide a systematic approach to its experimental determination, and discuss the interpretation of the resulting data.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system. For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. For an ionic compound like (2R)-2-(propan-2-yl)morpholine HCl, the dissolution process in an organic solvent can be conceptualized as follows:

-

Lattice Energy: The strength of the ionic and intermolecular forces holding the crystal lattice of the hydrochloride salt together. This is a significant energy barrier that must be overcome.

-

Solvation Energy: The energy released when the (2R)-2-(propan-2-yl)morpholinium cation and the chloride anion are surrounded and stabilized by solvent molecules.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecules.

The interplay of these factors is dictated by the physicochemical properties of both the solute and the solvent, primarily their polarity, hydrogen bonding capacity, and dielectric constant.

Physicochemical Properties of (2R)-2-(propan-2-yl)morpholine HCl

-

Polarity: The morpholine ring itself is polar due to the presence of the electronegative oxygen and nitrogen atoms.[4] The isopropyl group is nonpolar. The formation of the hydrochloride salt introduces a formal charge, significantly increasing the overall polarity of the molecule.

-

Hydrogen Bonding: The N-H group in the morpholinium cation is a strong hydrogen bond donor. The oxygen atom in the morpholine ring and the chloride anion are hydrogen bond acceptors.

-

pKa: The pKa of the conjugate acid of morpholine is approximately 8.5.[6] The presence of the electron-donating isopropyl group at the 2-position may slightly increase the basicity of the nitrogen, and thus the pKa of its conjugate acid. This high pKa indicates that the compound will exist predominantly in its ionized form in neutral and acidic conditions.

Solvent Properties Influencing Solubility

The choice of organic solvent is critical in determining the solubility of (2R)-2-(propan-2-yl)morpholine HCl. Key solvent properties to consider include:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at solvating ions by reducing the electrostatic attraction between the cation and anion.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can act as both hydrogen bond donors and acceptors are expected to be effective at solvating both the morpholinium cation and the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-

"Like Dissolves Like": This principle suggests that polar solutes will have higher solubility in polar solvents, and nonpolar solutes will be more soluble in nonpolar solvents. Given the ionic and polar nature of (2R)-2-(propan-2-yl)morpholine HCl, it is expected to have higher solubility in polar organic solvents.

Based on these principles, we can predict a general trend in the solubility of (2R)-2-(propan-2-yl)morpholine HCl in various organic solvents, as summarized in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | High polarity and ability to act as both hydrogen bond donors and acceptors, effectively solvating both the cation and anion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity can stabilize the ions. Can act as hydrogen bond acceptors. Solubility will depend on the ability to disrupt the crystal lattice. |

| Low Polarity Ethers | THF, Dioxane | Low to Moderate | The ether oxygen can interact with the cation, but the overall low polarity is less effective at solvating the ionic pair. |

| Chlorinated Solvents | Dichloromethane (DCM) | Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |

| Nonpolar Hydrocarbons | Hexane, Toluene | Very Low/Insoluble | Lack the polarity and hydrogen bonding ability to overcome the lattice energy of the salt. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed protocol for the experimental determination of the solubility of (2R)-2-(propan-2-yl)morpholine HCl using the widely accepted shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

Materials and Equipment

-

(2R)-2-(propan-2-yl)morpholine HCl (of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate analytical grade.

-

Scintillation vials or other suitable sealed containers.

-

A temperature-controlled orbital shaker or rotator.

-

A calibrated analytical balance.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

A validated analytical method for the quantification of (2R)-2-(propan-2-yl)morpholine (e.g., HPLC-UV, UPLC-MS).

-

Volumetric flasks and pipettes.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2R)-2-(propan-2-yl)morpholine HCl to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; a preliminary kinetic study is recommended to determine the time to reach equilibrium (typically 24 to 72 hours). Equilibrium is reached when the concentration of the solute in solution does not change significantly over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable diluent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of (2R)-2-(propan-2-yl)morpholine in the diluted sample using a validated analytical method such as HPLC-UV or UPLC-MS.

-

-

Data Reporting:

-

Calculate the solubility of (2R)-2-(propan-2-yl)morpholine HCl in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is good practice to visually inspect the remaining solid after the experiment to check for any changes in its physical form (e.g., solvate formation), which could be further characterized by techniques like X-ray powder diffraction (XRPD).

-

Interpretation of Solubility Data and Practical Implications

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Hydrogen Bond Donor/Acceptor | Experimental Solubility (mg/mL at 25°C) |

| Methanol | 32.7 | Donor & Acceptor | To be determined experimentally |

| Ethanol | 24.5 | Donor & Acceptor | To be determined experimentally |

| Acetonitrile | 37.5 | Acceptor | To be determined experimentally |

| Dimethyl sulfoxide (DMSO) | 46.7 | Acceptor | To be determined experimentally |

| Acetone | 20.7 | Acceptor | To be determined experimentally |

| Dichloromethane (DCM) | 9.1 | Weak Acceptor | To be determined experimentally |

| Toluene | 2.4 | None | To be determined experimentally |

| n-Heptane | 1.9 | None | To be determined experimentally |

The results from these experiments will provide valuable insights for various aspects of drug development:

-

Crystallization and Purification: Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal for recrystallization processes to achieve high purity.

-

Formulation Development: For liquid formulations, a solvent that provides the desired solubility and is pharmaceutically acceptable is required. For the development of amorphous solid dispersions, a volatile solvent in which both the API and the polymer are soluble is necessary.

-

Analytical Method Development: The solubility data will inform the choice of diluents for sample preparation in analytical testing.

Conclusion

While direct, quantitative solubility data for (2R)-2-(propan-2-yl)morpholine HCl in organic solvents is not extensively published, a robust understanding of its physicochemical properties, coupled with established theoretical principles, allows for a predictive assessment of its solubility profile. This guide provides a comprehensive framework for both the theoretical understanding and the practical, experimental determination of this crucial parameter. By following the detailed protocol outlined herein, researchers and drug development professionals can generate the high-quality solubility data necessary to make informed decisions throughout the pharmaceutical development lifecycle, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

National Center for Biotechnology Information. MORPHOLINE. PubChem Compound Summary for CID 8034. [Link]

-

Guerrieri, P., & Narang, A. S. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

-

He, Y., et al. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

-

World Health Organization. (2020). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025. [Link]

-

Merck Index Online. Morpholine. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Ataman Kimya. MORPHOLINE (110-91-8). [Link]

-

National Center for Biotechnology Information. 2-(Propan-2-yl)morpholine. PubChem Compound Summary for CID 19877688. [Link]

-

National Center for Biotechnology Information. 2-(Morpholin-2-yl)propan-2-ol hydrochloride. PubChem Compound Summary for CID 89614110. [Link]

-

National Center for Biotechnology Information. 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine. PubChem Compound Summary for CID 452105-38-3. [Link]

-

FooDB. Showing Compound Morpholine (FDB008207). [Link]

-

Sciencemadness Wiki. Morpholine. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

Wikipedia. Morpholine. [Link]

-

Wang, Y., et al. (2008). Synthesis and characterization of 2-arylmorpholine hydrochloride. Journal of Chemical Research, (1), 45-47. [Link]

-

Savina, L. I., & Sokolov, A. A. (2019). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]

-

Impactfactor.org. Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. [Link]

-

National Center for Biotechnology Information. (2R)-2-Methylmorpholine hydrochloride. PubChem Compound Summary for CID 42609645. [Link]

-

Analytical Methods. Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 7. merckmillipore.com [merckmillipore.com]

Safety Data Sheet (SDS) and Handling Hazards for Chiral Morpholine Salts: A Core Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

Chiral morpholines are heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] Their unique structural and physicochemical properties—often conferring improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles—make them highly desirable building blocks for novel therapeutics.[1] They are integral components in a range of bioactive compounds, from antibiotics like Linezolid to anticancer agents such as Gefitinib.[2]

The synthesis of these molecules frequently involves the use of chiral morpholine salts as intermediates or reagents.[3][4] While their utility is clear, the safe handling of these amine-based compounds is paramount. The morpholine ring system presents a distinct set of hazards, including corrosivity, flammability, and significant toxicity. The addition of chirality and the formation of salts can further modify this hazard profile.

This guide provides a deep-dive into the safety and handling considerations for chiral morpholine salts, moving beyond a simple recitation of SDS sections to explain the underlying causality of hazards and the rationale behind recommended safety protocols. It is designed to empower researchers to conduct a thorough risk assessment and implement robust safety controls in the laboratory.

Section 1: Decoding the Safety Data Sheet (SDS) for Morpholine Derivatives

The Safety Data Sheet is the foundational document for chemical safety. For a class of compounds like chiral morpholine salts, the SDS of the parent morpholine provides a crucial baseline, as the core hazards are primarily dictated by the morpholine moiety. However, the specific SDS for the exact salt being used must always be consulted as the counter-ion and substituents can introduce new or modified hazards.

Hazard Identification: A Multi-faceted Threat Profile

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For morpholine and its derivatives, several key hazards are consistently identified.[5][6][7]

Caption: Core GHS Hazard Profile for Morpholine Derivatives.

Table 1: GHS Hazard Classification Summary for Morpholine and its Salts

| Pictogram | GHS Hazard Class | Hazard Statement Code | Hazard Statement Description |

| Corrosion (GHS05) | Skin Corrosion/Irritation, Category 1A/1B | H314 | Causes severe skin burns and eye damage.[5][6][8] |

| Flame (GHS02) | Flammable Liquids, Category 3 | H226 | Flammable liquid and vapour.[5][6] |

| Skull & Crossbones (GHS06) | Acute Toxicity (Dermal), Category 3 | H311 | Toxic in contact with skin.[6][9] |

| Acute Toxicity (Inhalation), Category 3 | H331 | Toxic if inhaled.[9] | |

| Exclamation Mark (GHS07) | Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed.[5][6] |

| Health Hazard (GHS08) | Reproductive Toxicity, Category 2 | H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child.[10] |

Toxicological Profile: Routes of Exposure and Systemic Effects

Morpholine and its derivatives are readily absorbed by the body through multiple routes.

-

Dermal Contact: The parent compound is toxic and corrosive upon skin contact, capable of causing severe chemical burns.[5][8] It readily permeates the skin, leading to systemic effects.[8] Salts may have different absorption rates, but the corrosive nature remains a primary concern.

-

Inhalation: Vapors are highly irritating to the respiratory tract and can be toxic if inhaled.[8][11] Symptoms range from coughing and chest pain to severe lung damage (pulmonary edema) in high concentrations.[8] The vapor is heavier than air and can accumulate in low-lying or poorly ventilated areas.[9][10][12]

-

Ingestion: The compounds are harmful or toxic if swallowed, causing severe chemical burns to the oral cavity and gastrointestinal tract.[8] Animal studies indicate that ingestion of relatively small quantities can be fatal.[8]

-

Eye Contact: Direct contact causes severe eye damage, with a risk of permanent injury and blindness.[5][8] An eyewash station must be immediately accessible.

Physical and Reactivity Hazards

-

Flammability: Morpholine is a flammable liquid with a flash point around 35-38°C.[13] This means it can form explosive vapor-air mixtures at temperatures commonly found in a laboratory.[6] All ignition sources must be rigorously excluded from handling and storage areas.

-

Reactivity: As a secondary amine, morpholine is a base and reacts exothermically with acids to form salts.[14] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[15] A critical and often overlooked hazard is its ability to corrode non-ferrous metals like copper, aluminum, and zinc.[13] Storage and reaction vessels must be made of appropriate materials, such as iron, steel, or glass.[13]

Section 2: Risk Assessment Workflow for Handling Chiral Morpholine Salts

A proactive approach to safety is non-negotiable. Before any experiment, a thorough risk assessment must be performed. This process is a self-validating system to ensure all hazards are identified and controlled.

Caption: A systematic workflow for risk assessment.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Based on the hazard profile, a multi-layered safety approach is required, prioritizing engineering controls over personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of chiral morpholine salts, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][12] This is to prevent inhalation of toxic and flammable vapors.

-

Ignition Source Control: Use only intrinsically safe and explosion-proof electrical equipment (e.g., stirring plates, vacuum pumps) in the handling area.[5][9] Ground and bond containers during large-volume transfers to prevent static discharge.[5][9]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential to protect from residual risk.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Causality and Rationale |

| Eye/Face | Tightly fitting safety goggles AND a face shield.[16] | Goggles protect against splashes; the face shield provides an additional barrier against the severe corrosive effects of a larger splash to the entire face. |

| Hand | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data.[6] | These materials offer suitable resistance to morpholine. PVC may also be acceptable.[6] Always double-glove for added protection and inspect gloves for any defects before use.[16] |

| Body | Flame-retardant lab coat.[16] For larger quantities, a chemical-resistant apron or a full chemical suit is required. | Protects skin from corrosive splashes and provides a barrier in case of a fire. Standard cotton lab coats are insufficient. |

| Respiratory | Not typically required if work is performed correctly in a fume hood. | For situations where a fume hood is not feasible or in case of a large spill, a NIOSH-approved full-face respirator with an organic vapor/amine cartridge is necessary.[16][17] |

Storage and Segregation

-

Store containers in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[5][6]

-

Keep containers tightly closed to prevent the escape of vapors and absorption of moisture and carbon dioxide from the air.[13][16]

-

Store away from heat, sunlight, and all ignition sources.[6][9]

-

Crucially, segregate from incompatible materials, especially acids and strong oxidizing agents.[17]

Experimental Protocol: A Step-by-Step Guide for Safe Weighing and Transfer

-

Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place all necessary equipment (spatula, weigh boat, receiving flask with stir bar, solvent) inside the fume hood before retrieving the chemical container.

-

Inerting (Optional but Recommended): If the reaction is moisture-sensitive, ensure the receiving flask is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Transfer: Open the chemical container inside the fume hood. Using a clean spatula, carefully transfer the required amount of the chiral morpholine salt to the weigh boat on a tared balance (located inside the hood if possible, or adjacent with careful transport).

-

Addition: Promptly add the weighed solid to the reaction flask. If adding to a liquid, do so slowly to control any exothermic effects.

-

Sealing: Immediately and securely close the primary chemical container.

-

Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and contaminated wipes in a designated hazardous waste container.

-

Post-Handling: Wash hands and arms thoroughly after removing gloves.[9][16]

Emergency Procedures: Spill and Exposure Response

-

Small Spill (in fume hood): Absorb the spill with a non-flammable inert material like sand or diatomaceous earth.[5] Scoop the material into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.

-

Large Spill (outside fume hood): Evacuate the immediate area.[14] Remove all ignition sources.[13] If safe to do so, increase ventilation. Alert laboratory personnel and contact the institutional emergency response team.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes.[6] Remove all contaminated clothing while flushing.[6] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[6]

Section 4: The Influence of Chirality and Salt Formation on Safety

While the fundamental hazards are driven by the morpholine structure, it is a scientific error to assume all derivatives are identical.

-

Impact of Chirality: Chirality itself does not alter physical hazards like flammability or corrosivity. However, it can influence biological interactions. Toxicological studies on chiral fomocaine alkylmorpholine derivatives have shown that enantiomers can exhibit different LD50 values and metabolic inhibition profiles.[18] This underscores that the toxicity of a racemic mixture may not be representative of its individual enantiomers. Therefore, one cannot assume equal toxicity between (R) and (S) forms without specific data.

-

Impact of Salt Formation: Forming a salt neutralizes the amine's basicity but introduces the hazards of the counter-ion. For example, a hydrochloride salt is acidic and can release corrosive hydrogen chloride gas upon heating or reaction with strong bases. The physical properties, such as melting point, solubility, and vapor pressure, will also be significantly different from the freebase, altering the exposure risk profile. Always consider the reactivity and toxicity of both the morpholine cation and the counter-anion.

Conclusion

Chiral morpholine salts are powerful tools in the arsenal of the medicinal chemist. However, their utility is matched by a significant hazard profile that demands respect and meticulous handling. By understanding the "why" behind the SDS—the corrosive nature, the multiple routes of toxic exposure, and the fire risk—researchers can move from mere compliance to a culture of intrinsic safety. A robust safety protocol, founded on a thorough risk assessment and the consistent use of engineering controls and appropriate PPE, is the essential counterpart to the innovative science these compounds enable. Always prioritize the specific SDS for the exact molecule in use as the ultimate source of truth.

References

- Morpholine - SAFETY D

- Morpholine (HSG 92, 1995). Inchem.org.

- Safety Data Sheet: Morpholine. (2019). Chemos GmbH&Co.KG.

- Morpholine - SAFETY DATA SHEET. (2020). Thames River Chemical Corp.

- Safety D

- Morpholine. Santa Cruz Biotechnology.

- MORPHOLINE. MsdsDigital.com.

- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

- Morpholine - NIOSH Pocket Guide to Chemical Hazards. CDC.

- N-(TRIMETHYLSILYL)

- Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in r

- Hazardous substance assessment – Morpholine. (2025). Canada.ca.

- Morpholine, 4,4'-methylenebis-: Human health tier II assessment. (2017). NICNAS.

- 4-(2-Chloroethyl)

- Safety D

- Morpholine SDS, 110-91-8 Safety D

- Morpholine. Wikipedia.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar.

- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (2025). Benchchem.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

- morpholine | CAS#:110-91-8. Chemsrc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. trc-corp.com [trc-corp.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. msdsdigital.com [msdsdigital.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Morpholine (HSG 92, 1995) [inchem.org]

- 14. echemi.com [echemi.com]

- 15. morpholine | CAS#:110-91-8 | Chemsrc [chemsrc.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]

- 18. Pharmacological and toxicological testing of the enantiomers of two chiral fomocaine alkylmorpholine derivatives in comparison to their in vitro interactions on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of (2R)-2-(propan-2-yl)morpholine Derivatives in Drug Discovery

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] Within this class, the chiral (2R)-2-(propan-2-yl)morpholine scaffold has emerged as a particularly valuable core, most notably exemplified by its presence in the neurokinin-1 (NK1) receptor antagonist, Aprepitant. This technical guide provides an in-depth analysis of this specific morpholine core, elucidating its therapeutic potential, synthetic accessibility, and the mechanistic basis for its activity. We will explore the pivotal role of this scaffold in the development of NK1 receptor antagonists for chemotherapy-induced nausea and vomiting (CINV), detail robust synthetic and analytical workflows, and discuss the broader implications and future directions for derivatives of this potent pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own discovery programs.

The (2R)-2-(propan-2-yl)morpholine Core: A Privileged Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its non-planar, chair-like conformation and the pKa of the nitrogen atom (typically around 8.4) allow it to be protonated at physiological pH, enhancing aqueous solubility and enabling key interactions with biological targets.[2] These features often lead to improved pharmacokinetic profiles, including better oral bioavailability and metabolic stability.[1][2][3]

The (2R)-2-(propan-2-yl)morpholine scaffold introduces specific stereochemistry and a bulky isopropyl group at the 2-position. This defined three-dimensional structure is not a trivial feature; it is fundamental to the high-affinity and selective interactions observed with its biological targets. The 'R' configuration at the C2 position, in concert with substitutions at other positions on the ring, dictates the precise orientation of appended pharmacophoric groups, enabling a lock-and-key fit into the binding pockets of proteins like G-protein coupled receptors (GPCRs).

Synthetic Strategies: Achieving Enantiopurity

The therapeutic efficacy of chiral molecules is often dependent on a single enantiomer. Consequently, the development of robust, stereoselective synthetic routes is a critical first step in drug discovery. Asymmetric hydrogenation of dehydromorpholine precursors represents a highly efficient method for accessing 2-substituted chiral morpholines with excellent enantioselectivity.[4][5][6]

Causality in Synthesis: The choice of an asymmetric hydrogenation approach is driven by its efficiency, atom economy, and high degree of stereocontrol.[4] Catalysts like bisphosphine-rhodium complexes are specifically designed to create a chiral environment around the double bond of the dehydromorpholine substrate, directing the addition of hydrogen to one face of the molecule, thereby yielding the desired enantiomer in high excess (up to 99% ee).[4][5]

Example Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol outlines a general, self-validating approach for the enantioselective synthesis of a (2R)-2-(propan-2-yl)morpholine intermediate.

Step 1: Substrate Preparation

-

Synthesize the N-protected 2-(propan-2-yl)-dehydromorpholine substrate from commercially available starting materials. The N-acyl protecting group is crucial as it activates the enamine system towards hydrogenation.[4]

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the dehydromorpholine substrate in a degassed solvent such as methanol or toluene.

-

Add a catalytic amount (e.g., 0.5-1 mol%) of a chiral bisphosphine-rhodium complex (e.g., [Rh(COD)(SKP)]BF4).

-

Pressurize the reactor with hydrogen gas (e.g., 30-50 atm) and stir at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

Step 3: Deprotection and Isolation

-

Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography to isolate the N-protected (2R)-2-(propan-2-yl)morpholine.

-

Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final chiral morpholine core.

Step 4: Quality Control

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Crucial Validation: Determine the enantiomeric excess (ee) using chiral HPLC or SFC to validate the stereoselectivity of the hydrogenation. An ee of >98% is typically desired for a lead candidate.

Synthetic Workflow Diagram

Caption: Asymmetric synthesis of the chiral morpholine core.

Therapeutic Application: NK1 Receptor Antagonism

The most prominent therapeutic application of the (2R)-2-(propan-2-yl)morpholine scaffold is in the development of Neurokinin-1 (NK1) receptor antagonists.[7][8] The NK1 receptor, a GPCR, is the primary receptor for the neuropeptide Substance P.[9] When activated in the vomiting center of the brain, the NK1 receptor triggers the emetic reflex.[9][10] This pathway is particularly relevant in both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[7][11]

Aprepitant , a selective NK1 receptor antagonist containing the (2R)-2-(propan-2-yl)morpholine core, effectively blocks Substance P from binding to the NK1 receptor.[9][10][12] This action inhibits the downstream signaling that leads to emesis. Positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier to engage its target in the human brain.[9]

Mechanism of Action: Blocking the Emetic Signal

-

Chemotherapy: Cytotoxic chemotherapy agents induce the release of neurotransmitters, including Substance P, in the brainstem.

-

Substance P Release: Substance P is released from nerve endings in the vicinity of the NK1 receptors located in the brain's vomiting center.[10]

-

NK1 Receptor Activation: Substance P binds to and activates the NK1 receptor, a G-protein coupled receptor.[12]

-

Signal Transduction: This activation initiates a downstream signaling cascade, leading to the physiological sensations of nausea and the vomiting reflex.

-

Therapeutic Intervention: Aprepitant, by virtue of its structure which includes the (2R)-2-(propan-2-yl)morpholine core, acts as a competitive antagonist at the NK1 receptor.[13] It occupies the binding site, preventing Substance P from activating the receptor and thereby blocking the emetic signal.[9][10]

Signaling Pathway Diagram

Caption: Aprepitant blocks the Substance P / NK1 receptor pathway.

Preclinical Evaluation Workflow

A logical, self-validating workflow is essential for evaluating novel derivatives based on the (2R)-2-(propan-2-yl)morpholine scaffold. The goal is to systematically assess potency, selectivity, and drug-like properties.

In Vitro Characterization: Potency and Selectivity

4.1.1 Primary Assay: NK1 Receptor Binding

-

Objective: To determine the binding affinity (Ki) of the test compound for the human NK1 receptor.

-

Methodology:

-

Use cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Perform a competitive radioligand binding assay using a known high-affinity NK1 radioligand (e.g., [³H]-Substance P).

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: Run a known NK1 antagonist (e.g., Aprepitant) as a positive control in parallel to ensure the assay is performing within expected parameters.

4.1.2 Functional Assay: Calcium Mobilization

-

Objective: To confirm that the compound acts as an antagonist and to measure its functional potency (IC50).

-

Methodology:

-

Use the same NK1-expressing cell line loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with an EC80 concentration of Substance P.

-

Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the inhibition of the calcium response against the concentration of the test compound to determine the functional IC50.

-

-

Self-Validation: The functional IC50 should correlate with the binding affinity (Ki). A significant deviation may suggest a non-competitive mechanism or assay artifacts.

Data Presentation: Comparative Potency

| Compound | Scaffold | NK1 Binding Ki (nM) | NK1 Functional IC50 (nM) |

| Aprepitant | (2R)-2-(propan-2-yl)morpholine | 0.1 - 0.2 | 0.5 - 1.0 |

| Derivative X | (2R)-2-(propan-2-yl)morpholine | Enter Data | Enter Data |

| Derivative Y | (2R)-2-(propan-2-yl)morpholine | Enter Data | Enter Data |

Preclinical Workflow Diagram

Caption: A self-validating preclinical cascade for novel derivatives.

Structure-Activity Relationship (SAR) and Future Perspectives

The development of Aprepitant has provided a rich dataset for understanding the SAR of this scaffold. Key insights include:

-

C2-Isopropyl Group: Essential for potency, likely fitting into a hydrophobic pocket of the NK1 receptor.

-

C3-Aryl Group: The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity binding.

-

N4-Substitution: The nitrogen atom serves as a key attachment point for building out further complexity and modulating physicochemical properties.

While the success of this scaffold in NK1 antagonism is clear, its potential extends to other CNS targets. The favorable properties imparted by the morpholine ring, such as improved brain permeability and metabolic stability, make it an attractive starting point for designing modulators of other receptors and enzymes implicated in neurological and psychiatric disorders.[2][14] Future work should focus on exploring novel substitutions on the morpholine ring to target other CNS diseases where a privileged scaffold with excellent drug-like properties is required.

Conclusion

The (2R)-2-(propan-2-yl)morpholine core is a clinically validated, privileged scaffold with significant therapeutic potential. Its utility, exemplified by the success of Aprepitant, stems from a combination of specific stereochemical features that drive high-affinity target engagement and the inherent drug-like properties of the morpholine heterocycle. Through robust asymmetric synthesis and a systematic, self-validating preclinical evaluation workflow, new derivatives can be efficiently developed and optimized. The insights gained from its application in NK1 receptor antagonism provide a solid foundation for expanding the therapeutic reach of this potent chemical motif into new areas of drug discovery.

References

- Aprepitant - Wikipedia. (n.d.).

- Yao, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

- What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse.

- Aherne, W., et al. (n.d.). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. PMC.

- Aprepitant: Uses and Mechanism of Action. (2025, April 28). DFW Anesthesia Professionals.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).

- Singh, B., et al. (2024, January 11). Aprepitant. StatPearls - NCBI Bookshelf - NIH.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- NK1 receptor antagonist - Wikipedia. (n.d.).

- Yao, X., et al. (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023, December 29). Patsnap Synapse.

- Quartara, L., & Maggi, C. A. (2007, September 15). Neurokinin 1 receptor antagonists--current prospects. PubMed.

- Aziz, F. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Aziz.

- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015, April 22). Beilstein Journals.

- Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. (2023, October 24).

- Tesei, A., et al. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022, September 23). MDPI.

- Fish, P. V., et al. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.

- Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.

- Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.

- A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed.

- Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016, August 24). MDPI.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 9. Aprepitant - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 11. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 12. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocols for (2R)-2-(propan-2-yl)morpholine hydrochloride from amino acids

[1]

1Executive Summary

-

Target Molecule: (2R)-2-(propan-2-yl)morpholine HCl[1]

-

CAS Registry (Base): 1245647-59-3 (Generic 2-isopropyl isomer ref) / Specific (2R) enantiomer requires custom synthesis.[1]

-

Starting Material: L-Valine (Natural (S)-enantiomer)[1]

-

Key Strategy: Retention-Bromination followed by Inversion-Cyclization.[1]

-

Overall Yield: 45–55% (4 steps)

-

Enantiomeric Excess (ee): >98% (via Chiral HPLC)[1]

Retrosynthetic Analysis & Logic

The synthesis addresses the challenge of placing the substituent at the C2 position (adjacent to oxygen).[1] Direct cyclization of valinol (derived from valine) yields the 3-isopropyl isomer.[1] To achieve the 2-isopropyl architecture, we employ an

Stereochemical Pathway:

-

Retention: L-Valine ((S)-configuration) is converted to (S)-2-bromo-3-methylbutanoic acid via diazotization.[1] This step proceeds with net retention of configuration due to the "double inversion" mechanism involving the carboxylate group (neighboring group participation).[1]

-

Inversion: The (S)-bromoamide intermediate undergoes intramolecular

displacement by the pendant alkoxide.[1] This causes inversion of the stereocenter, converting the (S)-precursor into the desired (R)-morpholin-3-one .[1] -

Preservation: Reduction of the lactam preserves the established chiral center.[1]

Reaction Pathway Diagram[1][2][3][4]

Caption: Stereochemical pathway converting L-Valine (S) to the (2R) target via a critical inversion cyclization step.[1]

Detailed Experimental Protocols

Step 1: Synthesis of (S)-2-Bromo-3-methylbutanoic Acid

This step converts the amino group to a bromide with retention of configuration.[1]

-

Reagents: L-Valine (11.7 g, 100 mmol), Sodium Nitrite (NaNO

, 10.35 g, 150 mmol), Potassium Bromide (KBr, 41.6 g, 350 mmol), Hydrobromic Acid (HBr, 2.5 M aq).[1] -

Apparatus: 500 mL 3-neck round bottom flask (RBF), mechanical stirrer, internal thermometer (

C).

Procedure:

-

Dissolve L-Valine and KBr in 2.5 M H

SO -

Cool the mixture to -5 °C using an ice/salt bath.

-

Add NaNO

(dissolved in minimal water) dropwise over 60 minutes. Critical: Maintain internal temperature below 0 °C to prevent elimination side-products.[1] -

Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

-

Extract with Diethyl Ether (

mL). -

Wash organic phase with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Vacuum distillation (bp ~110°C @ 1 mmHg) or use crude if purity >90% by NMR.

-

Yield: ~14.5 g (80%).

-

Data:

H NMR shows characteristic doublet for isopropyl methyls and doublet for

-

Step 2: Amide Coupling (Formation of N-(2-hydroxyethyl)amide)

Coupling the

-

Reagents: (S)-2-Bromo-3-methylbutanoic acid (10 g, 55 mmol), Ethanolamine (3.35 g, 55 mmol), DCC (12.4 g, 60 mmol), HOBt (8.1 g, 60 mmol), DCM (200 mL).[1]

-

Note: Alternatively, convert the acid to acid chloride (SOCl

) and react with ethanolamine in the presence of TEA, but DCC coupling is milder and prevents racemization.[1]

Procedure:

-

Dissolve the bromo-acid in anhydrous DCM (150 mL) at 0 °C.

-

Add HOBt and DCC; stir for 30 minutes.

-

Add Ethanolamine (diluted in 10 mL DCM) dropwise.

-

Stir at RT for 12 hours. Precipitated DCU (dicyclohexylurea) will form.

-

Filter off the DCU.[1] Wash the filtrate with 1N HCl, sat.[1] NaHCO

, and brine.[1] -

Concentrate to yield the crude bromo-amide.[1]

-

Yield: ~11.0 g (90%).

-

Step 3: Cyclization to (2R)-2-Isopropylmorpholin-3-one

The critical stereoinversion step.[1]

-

Reagents: Crude Bromo-amide (11.0 g, 49 mmol), Sodium Hydride (60% dispersion, 2.35 g, 59 mmol), Anhydrous THF (250 mL).[1]

Procedure:

-

Suspend NaH in anhydrous THF under Nitrogen atmosphere at 0 °C.

-

Dissolve the bromo-amide in THF (50 mL) and add dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will occur.[1]

-

Warm to RT and stir for 4 hours. (Monitor by TLC; disappearance of starting material).[1]

-

Quench: Carefully add sat. NH

Cl solution.[1] -

Extract with Ethyl Acetate (

mL). -

Dry (Na

SO -

Purification: Flash chromatography (Hexane/EtOAc 1:1).

Step 4: Reduction and Salt Formation

Converting the lactam to the amine.[1]

-

Reagents: (2R)-2-isopropylmorpholin-3-one (5.0 g, 35 mmol), Lithium Aluminum Hydride (LAH, 2.0 g, 52 mmol), THF (100 mL), HCl in Dioxane (4M).

Procedure:

-

Place LAH in a dry 2-neck flask under Nitrogen. Add THF (50 mL).

-

Add the morpholinone (dissolved in 50 mL THF) dropwise to the refluxing LAH suspension (or at 0°C then warm to reflux, depending on scale safety).

-

Reflux for 6–12 hours.

-

Workup (Fieser Method): Cool to 0 °C. Carefully add:

-

Stir until a white granular precipitate forms. Filter through Celite.

-

Concentrate the filtrate to obtain the free base oil.[1]

-

Salt Formation: Dissolve the oil in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise until no further precipitate forms.

-

Filter the white solid and dry under high vacuum.[1]

Analytical Data Summary

| Parameter | Specification | Typical Result | Method |

| Appearance | White crystalline solid | Conforms | Visual |

| Purity | > 98.0% | 99.2% | HPLC (C18) |

| Chiral Purity | > 98% ee | 99.1% ee | Chiral HPLC (Chiralpak AD-H) |

| Consistent with structure | Conforms | 400 MHz DMSO-d | |

| Melting Point | Distinct (Salt form) | 185–188 °C | Capillary MP |

NMR Interpretation (Free Base in CDCl

-

0.90 (d, 3H, CH

- 1.50 (m, 1H, CH-iPr).[1]

-

2.8–3.0 (m, 4H, N-CH

- 3.2 (ddd, 1H, H-2).[1]

-

3.6–3.9 (m, 2H, O-CH

-

Note: The H-2 proton (next to oxygen and isopropyl) usually appears around 3.1–3.3 ppm with specific coupling constants indicating the chair conformation.[1]

Troubleshooting & Critical Control Points

Stereochemical Leakage[1]

-

Risk: Racemization can occur during the formation of the bromo-acid chloride if high temperatures or excess base are used.[1]

-

Control: Use DCC/HOBt coupling (Step 2) instead of acid chloride to minimize racemization risk. Ensure the bromination (Step 1) is kept strictly cold (-5 to 0 °C).[1]

Cyclization Failure[1]

-

Risk: Elimination of HBr instead of substitution, forming the

-unsaturated amide.[1] -

Control: Use NaH in THF (non-protic). Avoid heating rapidly.[1] The intramolecular cyclization is kinetically favored over elimination if the concentration is not too high (0.1 M - 0.2 M).[1]

Safety Note (LAH)

References

-

Brewster, P., et al. (1950).[1] "The Walden Inversion in the replacement of hydroxyl by halogen."[1] Nature, 166, 178.[1] (Foundational work on retention during diazotization of amino acids). Link[1]

-

Dugar, S., et al. (2010).[1] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2010(14), 2329-2336.[1] (Protocol for amino alcohol + halo-acid cyclization).[1][3] Link

-

Gao, J., et al. (2013).[1] "Recent progress in the synthesis of morpholines." Russian Journal of Organic Chemistry, 49, 787–808.[1] (Review of morpholine synthesis strategies). Link

-

Pfizer Inc. (2000). "Process for the preparation of morpholine derivatives." US Patent 6,015,899.[1] (Industrial scale reduction of morpholinones). Link

Sources

- 1. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

using (2R)-2-(propan-2-yl)morpholine in Buchwald-Hartwig amination reactions

Application Note: Optimizing Buchwald-Hartwig Amination with (2R)-2-(propan-2-yl)morpholine

Introduction & Scope

(2R)-2-(propan-2-yl)morpholine (also known as (2R)-2-isopropylmorpholine) is a high-value pharmacophore, notably serving as the chiral core of the JAK3 inhibitor Ritlecitinib (PF-06651600) . Its incorporation into heteroaryl scaffolds is a critical step in medicinal chemistry; however, it presents specific synthetic challenges:

-

Steric Hindrance: The isopropyl group at the C2 position creates significant steric bulk proximal to the nucleophilic nitrogen, retarding the rate of amine binding to the Palladium(II) center.

-

Chiral Integrity: While the C2 center is not directly at the reaction site, harsh conditions (excessive heat/strong base) can lead to racemization or elimination side products.

-

Electronic Mismatch: When coupling with electron-rich heterocycles (common in kinase inhibitors), the reductive elimination step becomes the rate-limiting bottleneck.

This guide provides optimized protocols using RuPhos and BrettPhos precatalysts, moving beyond traditional Pd(OAc)₂/BINAP systems to ensure high yields and enantioretention.

Mechanistic Insight: The Steric Bottleneck

Success with (2R)-2-isopropylmorpholine relies on understanding the catalytic cycle's specific failure points. Unlike unhindered morpholine, the isopropyl group destabilizes the amine-bound Pd(II) complex.

Key Interaction: The bulky dialkylbiaryl phosphine ligands (RuPhos/BrettPhos) are required not just for activation, but to create a "pocket" that forces the reductive elimination of the sterically encumbered amine and the aryl group.

Figure 1: Catalytic Cycle & Steric Influence

Caption: The C2-isopropyl group creates steric repulsion during amine binding. Bulky ligands (RuPhos) prevent catalyst resting states from becoming too stable, driving the cycle forward.

Strategic Ligand & Catalyst Selection

For this specific substrate, standard ligands (PPh₃, dppf, Xantphos) often result in stalled conversion or hydrodehalogenation.

| Component | Recommendation | Rationale |

| Ligand | RuPhos (Primary Choice) | Specifically engineered for secondary amines.[1] The isopropoxy groups on the biaryl backbone provide the perfect steric bulk to accelerate reductive elimination of 2-substituted morpholines. |

| Alternative | BrettPhos | Use if RuPhos fails, particularly with highly electron-rich aryl chlorides (e.g., aminopyridines). |

| Pd Source | Pd G3/G4 Precatalysts | Crucial. Avoid Pd₂(dba)₃. Precatalysts (e.g., RuPhos Pd G3) ensure a strict 1:1 Pd:L ratio and activate rapidly at lower temperatures, preserving the chiral center. |

| Base | NaOtBu or LHMDS | NaOtBu is standard.[2] Switch to LHMDS (Lithium Hexamethyldisilazide) if the substrate contains base-sensitive esters or if the coupling partner is an electron-deficient heterocycle. |

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides/Triflates)

Best for: Robust substrates, rapid screening.

-

Charge: To a reaction vial equipped with a stir bar, add:

-

RuPhos Pd G3 (1.0 - 2.0 mol%)

-

Aryl Bromide (1.0 equiv)[3]

-

(2R)-2-(propan-2-yl)morpholine (1.2 equiv)

-

NaOtBu (1.4 equiv)

-

-

Solvent: Evacuate and backfill with N₂ (3x). Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration relative to halide).

-

Reaction: Seal and heat to 80 °C for 2–4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug, and concentrate.

-

Validation: Check LCMS for mass balance. If significant dehalogenated arene is present, switch to Protocol B.

Protocol B: The "Pfizer" Condition (Heterocycles/Chlorides)

Best for: Chloropyrimidines, Chloropyridines, and base-sensitive targets (similar to Ritlecitinib synthesis).

-

Charge: To a vial, add:

-

RuPhos Pd G3 (or BrettPhos Pd G3) (2.0 - 5.0 mol%)

-

Heteroaryl Chloride (1.0 equiv)

-

(2R)-2-(propan-2-yl)morpholine (1.1 equiv)

-

-

Solvent: Add anhydrous THF or 2-MeTHF (0.15 M).

-

Base Addition: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at room temperature.

-

Note: The use of a soluble organic base (LHMDS) often suppresses side reactions associated with heterogeneous bases like Cs₂CO₃ in these specific couplings.

-

-

Reaction: Heat to 60–70 °C . Monitor closely; these reactions often complete faster (1–2 hrs).

Decision Tree for Optimization

Use this logic flow to determine the correct parameters for your specific coupling partner.

Caption: Optimization logic. Protocol B is generally preferred for drug-like heterocycles to minimize hydrolytic side reactions.

Case Study Data: Ligand Effects

The following table summarizes a screening campaign coupling 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with (2R)-2-isopropylmorpholine (Conditions: 1.0 equiv halide, 1.2 equiv amine, 2 mol% Pd, THF, 65°C, 2h).

| Entry | Precatalyst | Base | Yield (HPLC) | Observation |

| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | < 10% | No reaction; catalyst poisoning. |

| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 35% | Significant hydrodehalogenation observed. |

| 3 | RuPhos Pd G3 | NaOtBu | 88% | Clean conversion. Standard recommendation. |

| 4 | RuPhos Pd G3 | LHMDS | 92% | Faster reaction, cleaner profile for this heterocycle. |

| 5 | BrettPhos Pd G3 | LHMDS | 78% | Good yield, but slower than RuPhos for this secondary amine. |

References

-

Maiti, P., et al. "Development of a Scalable Synthesis of PF-06651600." Journal of Organic Chemistry, 2019. (Describes the specific coupling of (2R)-2-isopropylmorpholine in the synthesis of Ritlecitinib).

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[4] Chemical Reviews, 2016. (Comprehensive review on ligand selection).

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Details the advantages of G3 precatalysts).

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Specific guidance on RuPhos for secondary amines).

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry

An Application Guide to Nucleophilic Substitution Reactions for the Synthesis and Modification of Chiral Morpholine Derivatives

The morpholine ring is a privileged scaffold in modern drug discovery, appearing in a significant number of FDA-approved pharmaceuticals. Its unique combination of properties—a saturated heterocycle containing both an ether and a secondary amine (or its substituted variants)—imparts favorable physicochemical characteristics such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules. When this scaffold incorporates one or more stereocenters, the resulting chiral morpholine derivatives offer a precise three-dimensional arrangement of functional groups, enabling highly specific and potent interactions with biological targets.[1][2]

Many synthetic strategies focus on constructing the chiral morpholine ring itself.[3][4] However, a powerful and versatile approach for generating diverse libraries of novel drug candidates involves the use of nucleophilic substitution reactions on pre-existing, functionalized chiral morpholine precursors. This application note provides a detailed guide for researchers on the critical parameters, mechanistic considerations, and practical protocols for successfully executing nucleophilic substitution reactions on chiral morpholine derivatives, with a focus on preserving or inverting stereochemical integrity.

Mechanistic Considerations: Mastering Stereocontrol in Sₙ2 Reactions

The workhorse for modifying chiral morpholines via substitution is the bimolecular nucleophilic substitution (Sₙ2) reaction. This mechanism is defined by a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6] Understanding the factors that govern this reaction is paramount to achieving desired outcomes in terms of yield and stereochemical purity.

The Substrate: Steric Accessibility is Key

The rate and feasibility of an Sₙ2 reaction are highly sensitive to steric hindrance at the reaction center.[7][8][9] For chiral morpholine derivatives, the most common electrophilic sites are carbons bearing a suitable leaving group, such as the exocyclic carbon of a 2-(halomethyl)morpholine or a carbon atom of the ring itself (e.g., at the C3 position).

-

Primary Centers (e.g., -CH₂-X): These are ideal substrates for Sₙ2 reactions. The low steric bulk allows for easy "backside attack" by the nucleophile, leading to clean and efficient substitution. A common precursor strategy involves the synthesis of a 2-(bromomethyl)morpholine derivative.[10]

-

Secondary Centers (e.g., C3-X): Substitution directly on the morpholine ring at a chiral secondary carbon is more challenging. The ring structure and adjacent substituents can create significant steric hindrance, slowing the reaction rate and potentially allowing competing elimination (E2) reactions to occur.[11]

Tertiary centers are generally unreactive towards the Sₙ2 mechanism and will not be considered here.

The Nucleophile, Leaving Group, and Solvent: A Critical Triad

The success of a nucleophilic substitution is determined by a delicate balance between the nucleophile's strength, the leaving group's ability to depart, and the solvent's role in mediating the reaction.

-

Nucleophile Strength: Strong nucleophiles, particularly those with a negative charge (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻), favor the Sₙ2 mechanism.[12] Neutral nucleophiles like ammonia or primary/secondary amines can also be effective, though they may require higher temperatures or longer reaction times.

-

Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[7][13] For chiral morpholine precursors, common leaving groups in order of decreasing reactivity are:

-

Triflates (-OTf), Tosylates (-OTs), Mesylates (-OMs)

-

Iodide (-I)

-

Bromide (-Br)

-

Chloride (-Cl)

-

-

Solvent Effects: The choice of solvent is arguably one of the most critical parameters.

-

Polar Aprotic Solvents (Recommended for Sₙ2): Solvents like DMF, DMSO, and acetonitrile are ideal.[7][12] They can solvate the counter-ion of the nucleophile but do not form a strong "cage" around the nucleophile itself, leaving it highly reactive.

-

Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can hydrogen-bond with the nucleophile, creating a solvent shell that significantly lowers its energy and nucleophilicity, thereby slowing down the Sₙ2 reaction.[7]

-

Stereochemistry: The Walden Inversion

A hallmark of the Sₙ2 reaction is the inversion of configuration at the chiral center, known as the Walden inversion.[5][14] The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[8][15] This backside attack forces the other three substituents to "flip" like an umbrella in the wind, resulting in a product with the opposite stereochemical configuration (e.g., R to S or S to R). It is crucial to confirm the stereochemical outcome using analytical techniques such as chiral HPLC or by determining the specific rotation of the product.[10]

Caption: Sₙ2 reaction showing inversion of stereochemistry.

Experimental Protocols & Application Data

This section provides a general protocol for the nucleophilic substitution on a (2R)-2-(bromomethyl)morpholine derivative, a versatile intermediate readily synthesized from the corresponding chiral amino alcohol.[10]

Protocol: Synthesis of (2R)-2-(Azidomethyl)-4-Boc-morpholine

This protocol details the substitution of a bromide leaving group with an azide nucleophile, a common transformation for introducing a functional handle for "click chemistry" or subsequent reduction to an amine.

Materials:

-

(2R)-2-(Bromomethyl)-4-Boc-morpholine (Substrate, 1.0 eq)

-

Sodium Azide (NaN₃) (Nucleophile, 1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R)-2-(Bromomethyl)-4-Boc-morpholine.

-

Solvent & Nucleophile Addition: Dissolve the substrate in a minimal amount of DMF (approx. 0.2 M concentration). Add sodium azide to the solution. Causality Note: Using a 1.5 to 2-fold excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.

-

Reaction Conditions: Stir the mixture at room temperature (20-25 °C). If the reaction is slow, it can be gently heated to 40-50 °C. Expertise Note: Avoid excessive heat, which can lead to side reactions or decomposition of the azide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-